Bromofluoroacetic acid
Overview
Description
Bromofluoroacetic acid is a compound that has garnered attention due to its utility in organic synthesis, particularly in the formation of fluorinated molecules which are of significant interest in the development of pharmaceuticals and agrochemicals. The compound's reactivity and the ability to introduce fluorine into other molecules make it a valuable reagent in various chemical transformations .
Synthesis Analysis
The synthesis of bromofluoroacetic acid and its derivatives has been explored through various methods. One approach involves the use of bromodifluoroacetate in a Pd-catalyzed reaction with arylboronic acids, which proceeds via a difluorocarbene pathway . Another method employs ethyl bromofluoroacetate activated by visible light and Eosin Y catalysis to couple with indoles and anilines, forming bisindolyl and bisanilinoyl acetate derivatives . Additionally, ethyl bromodifluoroacetate has been used in a triple mode of alkylation, demonstrating its versatility as a reagent .
Molecular Structure Analysis
The molecular structure of bromofluoroacetic acid has been resolved, revealing that it exists as hydrogen-bonded dimers in the solid state. The crystal structure determination has provided insights into the compound's chiral nature and its absolute configuration 10.
Chemical Reactions Analysis
Bromofluoroacetic acid and its derivatives participate in a variety of chemical reactions. For instance, ethyl bromodifluoroacetate has been used as an N-formylating reagent in copper-catalyzed N-formylation of amines . It has also been activated in situ for the synthesis of pyridines and fused pyridin-2-ones . Furthermore, bromodifluoroacetyl fluoride, a related compound, has been synthesized and studied, expanding the understanding of bromofluoroacetic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromofluoroacetic acid derivatives are influenced by the presence of fluorine and bromine atoms. These halogens contribute to the reactivity and stability of the molecules. The compound's ability to form stable dimers through hydrogen bonding is a notable physical property that has implications for its reactivity and applications in synthesis10.
Relevant Case Studies
Case studies involving bromofluoroacetic acid demonstrate its utility in the synthesis of biologically active compounds. The resolution of its enantiomers and determination of its absolute configuration are particularly relevant for the development of chiral molecules in pharmaceutical research . The use of bromofluoroacetic acid derivatives in the synthesis of fluorinated heterocycles and aliphatic compounds further exemplifies its versatility and importance in organic chemistry .
Scientific Research Applications
1. Crystallography
- Application Summary: Bromofluoroacetic acid is used in the field of crystallography to study the crystal structure of chiral molecules .
- Methods of Application: The crystal structure of bromofluoroacetic acid has been determined from three-dimensional counter data, and refined by full-matrix least-squares techniques . The crystals belong to the monoclinic space group P 2 1 / c, with a = 8.529 (4), b = 5.632 (3), c = 9.500 (4) Å,β = 105.52 (4) °, and D x = 2.37 g cm −3 for Z = 4 .
- Results or Outcomes: The compound exists as hydrogen-bonded dimers in the solid state .
2. Environmental Science and Pollution Research
- Application Summary: Bromofluoroacetic acid is used in research to improve the physiological and biochemical processes of rice (Oryza sativa L.) in conferring plant tolerance to arsenic-induced oxidative stress .
- Methods of Application: Biochar (BC) and humic acid (HA) are applied at 0.2 and 0.4 g kg −1 soil in the detoxification of As (0.25 mM sodium arsenate) toxicity in rice ( Oryza sativa L. cv. BRRI dhan75) .
- Results or Outcomes: The application of BC and HA recovered the reactive oxygen species–induced damages in plants, upregulated the effectiveness of the ascorbate–glutathione pool, and accelerated the activities of antioxidant defense and glyoxalase enzymes . These positive roles of BC and HA ultimately resulted in improved plant characteristics with better plant-water status and regulated proline content that conferred As stress tolerance in rice .
3. Infectious Disease Detection and Prevention
- Application Summary: Bromofluoroacetic acid is used in the selection and applications of functional nucleic acids for infectious disease detection and prevention . Functional nucleic acids (FNAs), especially the most widely used aptamers and DNAzymes, hold the advantages of high stability and flexible design, which make them ideal molecular recognition tools for bacteria and viruses, as well as potential therapeutic drugs for infectious diseases .
- Methods of Application: The process of microscopic identification includes isolation of pathogenic microorganisms from clinical specimens, culture, observation, and genome sequencing . PCR-based methods are usually one of the gold standards for the diagnosis of infectious diseases, which enable an accurate detection of the corresponding DNA/RNA fragments of the pathogenic genome .
- Results or Outcomes: This review summarizes important advances in the selection and detection of bacterial- and virus-associated FNAs, along with their potential prevention ability of infectious disease in recent years .
Safety And Hazards
properties
IUPAC Name |
2-bromo-2-fluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrFO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXGKNZADORBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382077 | |
Record name | Bromofluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromofluoroacetic acid | |
CAS RN |
359-25-1 | |
Record name | Bromofluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromofluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.